molecular formula C13H14N4 B1605504 4,4'-Diamino-2-methylazobenzene CAS No. 43151-99-1

4,4'-Diamino-2-methylazobenzene

Cat. No. B1605504
CAS RN: 43151-99-1
M. Wt: 226.28 g/mol
InChI Key: UOABMKNOHFGBSD-UHFFFAOYSA-N
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Description

4,4’-Diamino-2-methylazobenzene is a chemical compound with the molecular formula C13H14N4 . It is also known by other names such as 4-[(4-aminophenyl)diazenyl]-3-methylaniline . This compound is potentially found in food and soil .


Molecular Structure Analysis

The molecular structure of 4,4’-Diamino-2-methylazobenzene consists of 13 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms . The molecular weight of this compound is 226.27700 .


Physical And Chemical Properties Analysis

4,4’-Diamino-2-methylazobenzene has a density of 1.21g/cm3 and a boiling point of 447.7ºC at 760 mmHg . The flash point of this compound is 224.5ºC . The exact mass is 226.12200 .

Safety And Hazards

4,4’-Diamino-2-methylazobenzene is classified as toxic and dangerous for the environment . It may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled .

Future Directions

The use of 4,4’-dimethylazobenzene as a chemical actinometer has been proposed . This compound can be used to determine the photon flux in the UV–visible region, with simple experimental methods and data treatment, and with the possibility to be reused after photochemical or thermal reset . Another study suggests that N,N-Diglycidylaniline (DGA) has been cured with the new chromophore 2,4-diamino-4’-methylazobenzene (DMAB), indicating potential applications in holography .

properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12/h2-8H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOABMKNOHFGBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276640, DTXSID30869460
Record name 4-[(E)-(4-Aminophenyl)diazenyl]-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-Aminophenyl)diazenyl]-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diamino-2-methylazobenzene

CAS RN

43151-99-1
Record name 4-[2-(4-Aminophenyl)diazenyl]-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43151-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(E)-(4-Aminophenyl)diazenyl]-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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